molecular formula C25H27F4N5O3 B11174702 N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

Cat. No.: B11174702
M. Wt: 521.5 g/mol
InChI Key: FNHBVLQCEXEAME-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide is a complex organic compound that features a combination of fluorophenyl, trifluoromethylphenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the piperazine core: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the trifluoromethylphenyl group: This can be done using Friedel-Crafts acylation or similar reactions.

    Final assembly: The final compound is formed through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[3-oxo-1-(piperazin-1-yl)acetyl]acetamide
  • N-(4-chlorophenyl)-2-[3-oxo-1-(piperazin-1-yl)acetyl]acetamide
  • N-(4-methylphenyl)-2-[3-oxo-1-(piperazin-1-yl)acetyl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which may impart specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C25H27F4N5O3

Molecular Weight

521.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C25H27F4N5O3/c26-18-4-6-19(7-5-18)31-22(35)15-21-24(37)30-8-9-34(21)23(36)16-32-10-12-33(13-11-32)20-3-1-2-17(14-20)25(27,28)29/h1-7,14,21H,8-13,15-16H2,(H,30,37)(H,31,35)

InChI Key

FNHBVLQCEXEAME-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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